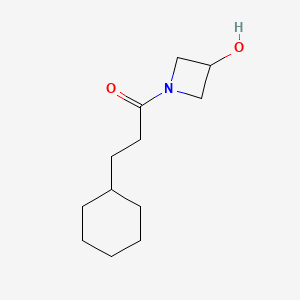

3-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-11-8-13(9-11)12(15)7-6-10-4-2-1-3-5-10/h10-11,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKVNQGVNHAISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-one generally involves:

- Formation of the azetidin-3-ol (3-hydroxyazetidine) intermediate.

- Functionalization of the azetidine nitrogen with a propan-1-one moiety.

- Introduction of the cyclohexyl group onto the propanone chain.

This approach leverages established methodologies for azetidine ring synthesis and subsequent substitution reactions.

Preparation of 3-Hydroxyazetidine Intermediate

A common precursor in the synthesis is 1-(3-hydroxyazetidin-1-yl)ethan-1-one or related azetidin-3-ol derivatives. The preparation of such intermediates involves:

Acetylation of azetidin-3-ol : Azetidin-3-ol is reacted with acetyl chloride in the presence of triethylamine in tetrahydrofuran at low temperatures (-78°C to 30°C), yielding 1-(3-hydroxyazetidin-1-yl)ethan-1-one with yields reported around 14% to 82% depending on purification and reaction scale.

Protection strategies : Hydroxy groups on azetidine rings are often protected using tetrahydropyranyl or trityl groups to facilitate further functionalization without side reactions. For example, 3-hydroxyazetidin-1-yl ethanone can be converted to its tetrahydropyranyl ether or trityl ether derivatives under mild acidic conditions or using trityl chloride with bases like 1,8-diazabicyclo[5.4.0]undec-7-ene.

Coupling with Cyclohexyl-Propanone Moiety

The key step involves linking the azetidine nitrogen to the cyclohexyl-propanone fragment:

Nucleophilic substitution or amide bond formation : The azetidin-1-yl group can be coupled with cyclohexyl-containing propanone derivatives via nucleophilic substitution or amidation. This often requires activation of the propanone carbonyl or the corresponding halide/methanesulfonate derivative.

In related compounds, such as those described in patent EP 3 901 146 A1, azetidin-3-ol derivatives are converted into methanesulfonate intermediates, which then undergo substitution with nucleophiles under heating in polar aprotic solvents like DMF, with bases such as potassium phosphate.

Representative Preparation Procedure (Adapted)

Research Findings and Optimization Notes

Reaction Conditions : The acetylation step is temperature-sensitive. Low temperatures (-78 °C) prevent side reactions and improve selectivity. The use of triethylamine as a base neutralizes HCl formed during acetylation.

Protection/Deprotection : Protecting the hydroxy group on azetidine is crucial for subsequent steps to avoid unwanted side reactions. Tetrahydropyranyl protection is reversible and mild.

Activation of Hydroxy Group : Conversion to methanesulfonate esters is a common and effective method to activate alcohols for nucleophilic substitution in heterocyclic chemistry.

Solvent Choice : Polar aprotic solvents such as dimethylformamide (DMF) facilitate nucleophilic substitution reactions by stabilizing intermediates and enabling better solubility of reagents.

Catalysts and Bases : Potassium phosphate and triethylamine are commonly employed bases to promote substitution and neutralize acids formed.

Yields : Yields vary widely depending on scale, purification methods, and precise conditions, ranging from moderate (30-50%) to high (80%+) in optimized protocols.

Summary Table of Key Synthetic Steps

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of cyclohexyl-1-(3-oxoazetidin-1-yl)propan-1-one.

Reduction: Formation of cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-ol.

Substitution: Formation of cyclohexyl-1-(3-chloroazetidin-1-yl)propan-1-one.

Scientific Research Applications

3-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-one has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with opioid receptors to produce analgesic effects or inhibit inflammatory pathways to reduce inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The propan-1-one core allows for diverse substituents, which significantly alter physicochemical and functional properties. Below is a comparative table of key analogs:

*Molecular weight inferred from morpholine analog due to structural similarity.

Key Observations:

Structural-Activity Relationships (SAR)

- Hydroxyl Groups: The 3-hydroxyazetidine substituent may improve solubility and hydrogen-bonding interactions compared to non-hydroxylated morpholine or pyrrolidine analogs .

Biological Activity

3-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-one is a synthetic compound with the molecular formula and a molecular weight of 211.3 g/mol. This compound features a cyclohexyl group, a hydroxyazetidinyl group, and a propanone moiety, which contribute to its potential biological activities. Recent research has focused on its applications in chemistry, biology, and medicine, particularly regarding its therapeutic properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may modulate the activity of receptors or enzymes, leading to various physiological effects:

- Analgesic Effects : The compound may interact with opioid receptors, which are known to mediate pain relief.

- Anti-inflammatory Properties : It could inhibit pathways associated with inflammation, thus reducing inflammatory responses in biological systems .

Research Findings

Recent studies have demonstrated various biological activities associated with this compound:

Analgesic Effects

In vitro studies have shown that this compound can significantly reduce pain responses in animal models. These studies involved administering the compound and measuring pain thresholds using established pain models like the hot plate test.

Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of the compound by evaluating its impact on cytokine production in macrophages. Results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity Against Cancer Cells

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, characterized by changes in membrane potential and activation of caspases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of 3-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)propan-1-one?

- Answer : The compound can be synthesized via multi-step reactions. Key steps include condensation of cyclohexylpropanal derivatives with 3-hydroxyazetidine under catalytic conditions. For example, using nickel hydrides or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 60–80°C achieves yields of 65–78%. Purification via column chromatography (dichloromethane/methanol gradients) ensures >90% purity .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and stereochemistry. For example, the azetidine ring protons appear as distinct multiplet signals (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+) with <5 ppm error. X-ray crystallography via SHELXL refinement resolves ambiguous stereochemistry .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C, 75% relative humidity) over 4 weeks, monitoring purity via HPLC. Desiccants (e.g., silica gel) mitigate hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound under varying pH conditions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model protonation states and hydrolysis pathways. Molecular dynamics simulations (MD) in aqueous environments predict degradation products. Validate predictions experimentally via LC-MS at pH 2–12 .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

- Answer : Use SHELXD for phase determination and SHELXL for refinement. For ambiguous electron density, alternate disorder models or twin-law corrections improve R-factors. Cross-validate with NMR-derived distance restraints (NOE correlations) .

Q. How should researchers design ecotoxicological studies to assess environmental impacts?

- Answer : Follow OECD Test Guidelines (e.g., TG 201: Algal Growth Inhibition). Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours. Measure LC50 and NOEC (No Observed Effect Concentration) using ANOVA with post-hoc Tukey tests. Include abiotic controls and replicate blocks .

Q. What methodologies identify metabolic byproducts of this compound in hepatic microsomes?

- Answer : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH cofactor at 37°C. Quench reactions at 0, 15, 30, and 60 minutes. Analyze via UPLC-QTOF-MS in positive ion mode. Metabolite identification uses fragmentation patterns (MS/MS) and comparison to reference libraries .

Methodological Notes

- Synthetic Optimization : Reaction yields improve with catalyst screening (e.g., Pd/C vs. Raney Ni) and solvent polarity adjustments.

- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray data to resolve structural ambiguities.

- Toxicology : Adhere to OECD guidelines for statistical rigor and reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.